1,2-Dimethyl-1H-indole-3-ethylamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GSK101 involves multiple steps, starting with the preparation of key intermediates. The process includes the formation of a piperazine amide derivative, which is crucial for the compound’s activity. The synthetic route typically involves the following steps:
- Formation of the piperazine ring.
- Introduction of the benzo[b]thiophene-2-carboxamide moiety.
- Incorporation of the 2,4-dichlorophenylsulfonyl group.
- Final coupling reactions to assemble the complete molecule.
Industrial Production Methods: Industrial production of GSK101 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: GSK101 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its activity.
Substitution: GSK101 can participate in substitution reactions, where certain groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
GSK101 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation and inhibition of TRPV4 channels.
Biology: Investigates the role of TRPV4 in cellular processes such as calcium signaling and mechanotransduction.
Medicine: Explores potential therapeutic applications in conditions like chronic cough, heart failure, and osteoarthritis.
Industry: Utilized in the development of new drugs targeting TRPV4 receptors for various diseases
Mechanism of Action
GSK101 exerts its effects by binding to and activating the TRPV4 receptor. This activation leads to an influx of calcium ions into the cell, triggering various downstream signaling pathways. The key molecular targets and pathways involved include:
Calcium Signaling: Activation of TRPV4 increases intracellular calcium levels.
AMP-Activated Protein Kinase (AMPK): GSK101 activation leads to phosphorylation of AMPK, which plays a role in cellular energy homeostasis.
Nuclear Factor Kappa B (NF-κB): GSK101 suppresses the activation of NF-κB, reducing inflammatory responses
Comparison with Similar Compounds
GSK101 is compared with other TRPV4 agonists such as 4α-phorbol 12,13-didecanoate (4α-PDD) and arachidonic acid metabolites. The uniqueness of GSK101 lies in its high potency and selectivity for TRPV4, making it a valuable tool for research. Similar compounds include:
4α-Phorbol 12,13-Didecanoate (4α-PDD): Another TRPV4 agonist but less potent than GSK101.
Arachidonic Acid Metabolites: These also activate TRPV4 but with lower specificity and potency compared to GSK101
GSK101’s high potency and selectivity make it a standout compound in the study of TRPV4 receptors and their associated physiological processes.
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-10(7-8-13)11-5-3-4-6-12(11)14(9)2/h3-6H,7-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEZJUQXXJDBDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170275 | |
Record name | 1,2-Dimethyl-1H-indole-3-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17726-03-3 | |
Record name | 1,2-Dimethyl-1H-indole-3-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17726-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dimethyl-1H-indole-3-ethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017726033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dimethyl-1H-indole-3-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dimethyl-1H-indole-3-ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.